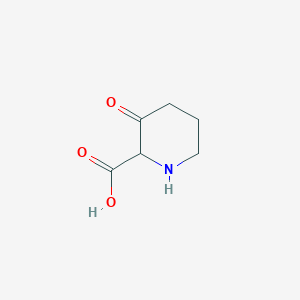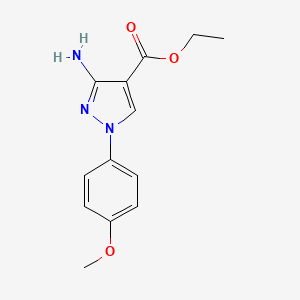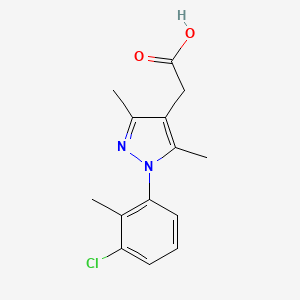
2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a 3-chloro-2-methylphenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the 3,5-dimethyl groups.
Introduction of the 3-Chloro-2-methylphenyl Group: This step involves the coupling of the pyrazole ring with a 3-chloro-2-methylphenyl halide, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting inflammation and pain.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
2-(1-(3-Methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but lacks the chloro group on the phenyl ring.
Uniqueness
2-(1-(3-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H15ClN2O2 |
|---|---|
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
2-[1-(3-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H15ClN2O2/c1-8-12(15)5-4-6-13(8)17-10(3)11(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19) |
Clave InChI |
KXVKVSPYFZZNRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


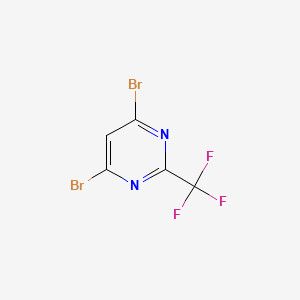
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)

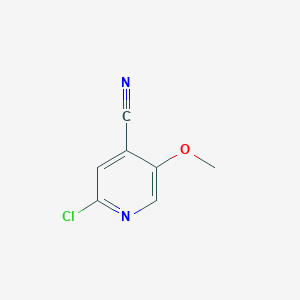
![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
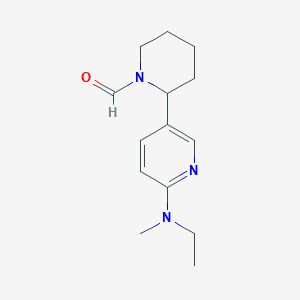
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)





